1-(3'-Amino-3'-carboxypropyl)uracil
Overview
Description
1-(3’-Amino-3’-carboxypropyl)uracil is a modified nucleoside analog derived from uracil, a pyrimidine base found in RNA and DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3’-Amino-3’-carboxypropyl)uracil can be synthesized through the polymerization of amino acids containing nucleotide bases. One method involves suspending the compound in water and treating it with N,N’-carbonyldiimidazole, which facilitates the formation of peptides . The products formed from the enantiomers are hydrolyzed to the monomeric amino acids by pronase .
Industrial Production Methods: While specific industrial production methods for 1-(3’-Amino-3’-carboxypropyl)uracil are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and selective deprotection steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3’-Amino-3’-carboxypropyl)uracil undergoes various chemical reactions, including:
Substitution Reactions: The amino and carboxypropyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Polymerization Reactions: The compound can polymerize with other amino acids containing nucleotide bases, forming peptides.
Common Reagents and Conditions:
N,N’-Carbonyldiimidazole: Used for peptide formation in aqueous solutions.
Pronase: Employed for hydrolyzing the formed peptides to monomeric amino acids.
Major Products:
Peptides: Formed through polymerization reactions.
Monomeric Amino Acids: Obtained after hydrolysis of the peptides.
Scientific Research Applications
Prebiotic Chemistry: The compound plays a role in the polymerization of amino acids containing nucleotide bases, contributing to our understanding of molecular evolution.
Nucleic Acid Research: It is used in the labeling of transfer RNA and studying the structure and function of nucleic acids.
Crystallography: Investigations into the crystal and molecular structure of complexes involving uracil derivatives highlight its relevance in material science.
Mechanism of Action
The mechanism of action of 1-(3’-Amino-3’-carboxypropyl)uracil involves its incorporation into transfer RNA, where it confers thermal stability and prevents Watson-Crick base pairing by attaching the carboxypropyl group to the N3 atom of the uracil base . This modification ensures proper folding and stabilization of transfer RNA, which is crucial for accurate and efficient decoding during translation .
Comparison with Similar Compounds
1-(3’-Amino-3’-carboxypropyl)uracil is unique due to its specific modifications, which distinguish it from other nucleoside analogs. Similar compounds include:
9-(3’-Amino-3’-carboxypropyl)adenine: Another nucleoside analog with similar modifications.
3-(3-Amino-3-carboxypropyl)uridine: A widely conserved modification found in transfer RNA core regions in bacteria and eukaryotes.
These compounds share similar structural features but differ in their specific applications and roles in biological systems.
Properties
IUPAC Name |
(2S)-2-amino-4-(2,4-dioxopyrimidin-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c9-5(7(13)14)1-3-11-4-2-6(12)10-8(11)15/h2,4-5H,1,3,9H2,(H,13,14)(H,10,12,15)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUDOTYRCSMXFT-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989591 | |
Record name | 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69557-82-0 | |
Record name | 1-(3'-Amino-3'-carboxypropyl)uracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069557820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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